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molecular formula C12H9Cl2N3O B8427426 N-(6-Aminopyridin-2-yl)-2,6-dichlorobenzamide

N-(6-Aminopyridin-2-yl)-2,6-dichlorobenzamide

Cat. No. B8427426
M. Wt: 282.12 g/mol
InChI Key: RIMIJHUOGARTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291632B2

Procedure details

Using a method similar to Preparation 48, using 2,6-diaminopyridine (2.6 g, 24 mmol), dioxane (75 mL), and 2,6-dichlorobenzoyl chloride (1.68 g, 8 mmol)(stir at 25° C. for 16 hr.) gives the title intermediate (1.5 g, 66% yield): mass spectrum (ion spray): m/z=282.0 (M+1)
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[Cl:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:11]=1[C:12](Cl)=[O:13]>O1CCOCC1>[NH2:8][C:4]1[N:3]=[C:2]([NH:1][C:12](=[O:13])[C:11]2[C:10]([Cl:9])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
1.68 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
similar to Preparation 48

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)NC(C1=C(C=CC=C1Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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